2,4-bis[(3,4-dichlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-bis[(3,4-dichlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis[(3,4-dichlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include dichlorobenzyl chloride, thiols, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-bis[(3,4-dichlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzyl positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-bis[(3,4-dichlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Shares structural similarities and potential biological activities .
3,6-Bis[(3,4-dichlorobenzyl)sulfanyl]-1,2,4,5-tetraazine: Another compound with similar dichlorobenzyl and sulfanyl groups.
Uniqueness
What sets 2,4-bis[(3,4-dichlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole apart is its unique indole core combined with the dichlorobenzyl and sulfanyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H19Cl4N3S2 |
---|---|
Molecular Weight |
555.4 g/mol |
IUPAC Name |
2,4-bis[(3,4-dichlorophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C24H19Cl4N3S2/c25-16-7-5-13(9-18(16)27)11-32-23-21-15-3-1-2-4-20(15)29-22(21)30-24(31-23)33-12-14-6-8-17(26)19(28)10-14/h5-10H,1-4,11-12H2,(H,29,30,31) |
InChI Key |
URZLQLVCAUUKFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)N=C(N=C3SCC4=CC(=C(C=C4)Cl)Cl)SCC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.